2-(1-Ethylpropyl)pyrrolidine oxalate
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Overview
Description
2-(1-Ethylpropyl)pyrrolidine oxalate is a chemical compound with a complex molecular structure composed of carbon, hydrogen, nitrogen, and oxygen atoms. It has a molecular formula of C11H21NO4 and a molecular weight of 231.29 .
Synthesis Analysis
Pyrrolidine, the core structure of 2-(1-Ethylpropyl)pyrrolidine oxalate, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine and its derivatives, including 2-(1-Ethylpropyl)pyrrolidine oxalate, can undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Scientific Research Applications
Electrochemical Synthesis and Applications
- Polypyrrole films, significant in electronics and coatings, are synthesized electrochemically using oxalate-based electrolytes. Oxalic acid, among other oxalates, facilitates polypyrrole deposition on metals like copper, showcasing applications in passivation and corrosion prevention. The presence of Cu(I) oxalate in oxalic acid medium is identified as the key passivating agent, highlighting its importance in electrochemical applications (Santos et al., 2006).
Crystal Structure and Synthesis
- The synthesis of pyrrolidine derivatives, specifically (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, shows potential in structural chemistry. The crystal structure of such compounds offers insights into molecular interactions and supramolecular assembly, which can be leveraged in material science and pharmaceuticals (Fu et al., 2006).
Chemical Properties and Applications in Magnetic Resonance
- The creation of stable free radicals like 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, derived from pyrrolidine oxalates, is essential in magnetic resonance applications. These compounds are used as molecular probes and labels, demonstrating stability and resistance to reduction in biological systems. This finding is crucial for biophysical and biomedical research, particularly in spectroscopy and imaging (Dobrynin et al., 2021).
Corrosion Inhibition
- Pyrrolidine derivatives, synthesized with oxalate groups, act as effective corrosion inhibitors for steel in acidic environments. This demonstrates their potential in materials science and industrial applications, particularly in protecting metal surfaces against corrosion (Bouklah et al., 2006).
Biomedical Applications
- Pyrrolidine nitroxides, modified with oxalate groups, show promise in biomedical fields. Their enhanced stability against bioreduction makes them suitable for use in drug delivery systems and as spin labels in medical imaging techniques (Taratayko et al., 2022).
Safety And Hazards
Future Directions
The pyrrolidine ring, a key component of 2-(1-Ethylpropyl)pyrrolidine oxalate, is a versatile scaffold in drug discovery . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Future research may focus on exploring the potential applications of 2-(1-Ethylpropyl)pyrrolidine oxalate and its derivatives in various fields, including medicine.
properties
IUPAC Name |
oxalic acid;2-pentan-3-ylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.C2H2O4/c1-3-8(4-2)9-6-5-7-10-9;3-1(4)2(5)6/h8-10H,3-7H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFIBKFWBDQMBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CCCN1.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethylpropyl)pyrrolidine oxalate |
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